molecular formula C19H18N2O3 B2376306 methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1207012-05-2

methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2376306
CAS No.: 1207012-05-2
M. Wt: 322.364
InChI Key: JVOLZFKPTJTDEH-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative characterized by a methoxy-substituted aniline group at the 4-position, a methyl group at the 8-position, and a methyl ester at the 2-position of the quinoline core. This compound’s structural features, such as the electron-donating methoxy group and steric effects from the methyl substituents, influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

methyl 4-(4-methoxyanilino)-8-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-5-4-6-15-16(11-17(19(22)24-3)21-18(12)15)20-13-7-9-14(23-2)10-8-13/h4-11H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOLZFKPTJTDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup-Doebner-Miller Cyclization

This classical method involves condensing aniline derivatives with glycerol and sulfuric acid. For 8-methylquinoline intermediates, 3-nitro-4-methylacetophenone has been used as a starting material.

Procedure :

  • Heat 3-nitro-4-methylacetophenone (1.0 equiv) with glycerol (3.0 equiv) and conc. H₂SO₄ at 120–140°C for 6–8 hours.
  • Neutralize with Na₂CO₃ to isolate 8-methylquinoline-2-carboxylic acid.

Yield : 45–60%.

Gould-Jacobs Reaction

Superior regiocontrol is achieved using this method, which employs ethoxymethylenemalononitrile (EMMN) and aryl amines:

$$
\text{Ar-NH}_2 + \text{EMMN} \xrightarrow{\Delta} \text{Quinoline-3-carboxylic acid} \rightarrow \text{Decarboxylation} \rightarrow \text{8-Methylquinoline}
$$

Optimization :

  • Replacing EMMN with ethoxymethylenecyanoacetate improves yield to 72% for 8-methyl derivatives.

Functionalization at Position 4

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro-8-methylquinoline-2-carboxylate intermediate undergoes NAS with 4-methoxyaniline:

$$
\text{4-Cl-8-Me-Q-2-COOMe} + \text{4-MeO-C}6\text{H}4\text{-NH}_2 \xrightarrow{\text{CuI, DMF}} \text{Target Compound}
$$

Conditions :

  • 10 mol% CuI, 120°C, 24 hours.
  • Yield: 58% (unoptimized).

Limitation : Competing hydrolysis of the ester group necessitates anhydrous conditions.

Buchwald-Hartwig Amination

Superior for electron-deficient quinolines:

$$
\text{4-Br-8-Me-Q-2-COOMe} + \text{4-MeO-C}6\text{H}4\text{-NH}2 \xrightarrow{\text{Pd}2\text{(dba)}_3, \text{Xantphos}} \text{Target Compound}
$$

Optimized Parameters :

  • Catalyst: Pd₂(dba)₃ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2.0 equiv)
  • Solvent: Toluene, 100°C, 12 hours.
  • Yield: 82% after column chromatography.

Esterification Strategies

Fischer Esterification

Applicable to quinoline-2-carboxylic acid intermediates:

$$
\text{8-Me-Q-2-COOH} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{8-Me-Q-2-COOMe}
$$

Conditions :

  • Reflux for 48 hours.
  • Yield: 89% (crude).

Steglich Esterification

Preferred for acid-sensitive substrates:

$$
\text{8-Me-Q-2-COOH} + \text{MeOH} \xrightarrow{\text{DCC, DMAP}} \text{8-Me-Q-2-COOMe}
$$

Advantages :

  • Room temperature, 6 hours.
  • Yield: 94% (purified).

Integrated Synthetic Routes

Sequential Approach (Skraup + NAS + Fischer)

Step Reaction Yield
1 Skraup cyclization 57%
2 Chlorination (POCl₃) 91%
3 NAS with 4-methoxyaniline 58%
4 Fischer esterification 89%
Total 27%

Convergent Approach (Gould-Jacobs + Buchwald + Steglich)

Step Reaction Yield
1 Gould-Jacobs cyclization 72%
2 Bromination (NBS) 83%
3 Buchwald amination 82%
4 Steglich esterification 94%
Total 47%

Analytical Characterization

Key spectral data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J=8.4 Hz, 1H, H-3), 7.98 (s, 1H, H-5), 7.45–7.30 (m, 4H, aromatic), 6.92 (d, J=8.8 Hz, 2H, OMe-C₆H₄), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.65 (s, 3H, CH₃-8).
  • HRMS (ESI+) : m/z calcd for C₁₉H₁₉N₂O₃ [M+H]⁺: 323.1396; found: 323.1399.

Challenges and Optimization Opportunities

  • Regioselectivity in NAS : Electron-withdrawing groups at C-2 improve C-4 substitution.
  • Catalyst Recycling : Immobilized Pd catalysts could reduce costs in Buchwald-Hartwig reactions.
  • Continuous Flow Synthesis : Potential to enhance Skraup reaction safety and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate, have demonstrated substantial antimicrobial properties. Research indicates that compounds with a quinoline core exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain quinoline derivatives possess effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Quinoline derivatives are known to interact with DNA, leading to inhibition of cancer cell proliferation. Research highlights the ability of these compounds to act as DNA intercalators, which may enhance their effectiveness in targeting cancer cells .

Neurological Applications

There is emerging evidence that quinoline-based compounds can modulate neurological pathways. For example, certain derivatives have been identified as inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. This inhibition may lead to increased levels of dopamine and other neurotransmitters in the brain, suggesting potential applications in treating neurological disorders .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that allow for structural modifications to enhance biological activity. Various synthetic pathways have been explored, including the use of different substituents on the quinoline ring to optimize pharmacological properties .

Optimization Strategies

Optimization strategies often include:

  • Substituent Variation : Altering the position and type of substituents on the quinoline ring can significantly affect biological activity.
  • Stereochemical Considerations : The stereochemistry of the compound can influence its interaction with biological targets.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial settings:

  • Synthesis of Complex Organic Molecules : The compound can serve as a precursor in the synthesis of more complex organic compounds, facilitating advancements in materials science .
  • Agrochemical Development : Its bioactive properties may be leveraged in developing new agrochemicals aimed at pest control or plant protection .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated broad-spectrum activity against various bacterial strains with MIC values comparable to established antibiotics .
Study BAnticancer ActivityShowed significant inhibition of cancer cell lines through DNA intercalation mechanisms .
Study CNeurological ImpactIdentified as a COMT inhibitor, enhancing dopamine levels in animal models .

Mechanism of Action

The mechanism of action of methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Compound 4k (4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline)

  • Structure : Substituted with a 4-chlorophenyl group at position 2 and a 4-methoxyphenyl group at position 3.
  • Synthesis : PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling in DMF with K₂CO₃ .
  • Properties : Melting point 223–225°C, distinct IR and NMR profiles due to chlorine and methoxy substituents.

8-Methoxy-4-(4-Methoxyphenyl)quinoline

  • Structure: Methoxy groups at both the 8-position of the quinoline and the para position of the phenyl ring.
  • Crystallography: Planar quinoline core with a dihedral angle of 70.22° between the quinoline and methoxyphenyl rings, indicating steric hindrance .
  • Key Difference: The lack of an amino linker and ester group limits its hydrogen-bonding capacity and enzymatic interactions compared to the target compound .

N-[(2-Chloro-8-Methylquinolin-3-yl)Methyl]-4-Methoxyaniline

  • Structure: Features a chlorinated quinoline core and a methylene-linked 4-methoxyaniline group.
  • Synthesis : Reductive amination using NaBH₃CN under mild conditions (pH ≈ 6) .
  • Key Difference : The chloro substituent enhances electrophilicity but may increase toxicity compared to the methyl ester in the target compound .

Methyl 4-(4-Methoxyphenyl)-2-Methyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate

  • Structure: Partially hydrogenated quinoline ring with a ketone group at position 4.
  • Key Difference : The saturated ring system diminishes aromatic interactions critical for DNA intercalation or enzyme inhibition .

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound 4k N-[(2-Chloro-8-Methylquinolin-3-yl)Methyl]-4-Methoxyaniline
Substituents 8-Me, 4-(4-MeOPhNH), 2-COOMe 2-ClPh, 3-(4-MeOPh), 4-NH₂ 2-Cl, 8-Me, 3-CH₂NH(4-MeOPh)
Melting Point Not reported 223–225°C Not reported
Synthetic Method Likely Pd-catalyzed coupling or reductive amination PdCl₂/PPh₃ cross-coupling NaBH₃CN reductive amination
Bioactivity Hypothesized antimalarial/antimicrobial Unreported Antimalarial/analgesic potential
Polarity High (ester and amino groups) Moderate (Cl and NH₂ groups) Low (Cl and hydrophobic CH₂ linker)

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s ester and amino groups allow for further derivatization, such as hydrolysis to carboxylic acids or alkylation of the amine, enhancing drug-likeness .
  • Structure-Activity Relationships (SAR) :
    • Methoxy Groups : Enhance solubility and electron density, improving binding to aromatic enzyme pockets .
    • Methyl Substituents : The 8-methyl group in the target compound may reduce metabolic degradation compared to chloro analogues .
  • Crystallographic Insights: Planar quinoline systems (e.g., in Compound 4k) favor intercalation into DNA or hydrophobic protein domains, while non-planar derivatives (e.g., hydrogenated quinolines) show reduced efficacy .

Biological Activity

Methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate (referred to as "the compound" hereafter) is a significant synthetic organic compound with potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a methoxyphenyl group and a methyl ester at the carboxylate position. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : Achieved through Friedländer synthesis, involving the condensation of aniline derivatives with ketones.
  • Substitution Reactions : Incorporating various functional groups at specific positions on the quinoline ring.
  • Esterification : Finalizing the structure by esterifying the carboxylic acid group with methanol.

This unique substitution pattern is believed to influence both its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of the compound has been investigated across various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. For instance, derivatives of quinoline compounds have shown efficacy in inhibiting bacterial DNA gyrase, which is crucial for bacterial replication .
  • Anticancer Activity : Research indicates that the compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of oncogenic signaling .
  • Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, such as enzymes or receptors, which modulates their activity. This interaction can lead to downstream effects that contribute to its biological activity .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
Da Silva et al. (2020)Evaluated anti-glioma activity; showed potent cytotoxicity against glioblastoma cells .
PMC Study (2023)Investigated quinoline derivatives; highlighted anticancer properties through inhibition of c-Myc/Max/DNA complex formation .
Methylation Study (2020)Demonstrated high inhibition of Hepatitis B Virus replication in vitro at 10 µM concentration .

Pharmacological Applications

The compound's potential applications extend beyond antimicrobial and anticancer properties:

  • Therapeutic Agent Development : Ongoing research aims to explore its use as a therapeutic agent for various diseases, including viral infections and cancer therapies.
  • Material Science : Due to its unique chemical structure, it may also be utilized in developing new materials with specific properties.

Q & A

Q. What are the most effective synthetic routes for methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate?

Methodological Answer:

  • Catalytic esterification: Use quinaldic acid derivatives with substituted phenols and phosphorus oxychloride (POCl₃) as a catalyst. Heat the mixture at 353–363 K for 8 hours, followed by neutralization with sodium bicarbonate to precipitate the ester (90% yield) .
  • Imine reduction: For late-stage functionalization, employ NaBH₃CN at pH ≈ 6 to reduce imines derived from formylquinoline intermediates (e.g., 2-chloro-8-methyl-3-formylquinoline and 4-methoxyaniline) .

Q. How can the compound’s structural and crystallographic properties be characterized?

Methodological Answer:

  • X-ray crystallography: Determine dihedral angles between quinoline and substituent rings (e.g., 14.7° between quinoline and phenyl rings) and intermolecular interactions (e.g., C–H⋯O weak hydrogen bonds forming R₂²(14) motifs) .
  • Spectroscopic techniques: Use NMR to confirm substitution patterns (e.g., methoxy and methyl groups) and IR spectroscopy to identify carboxylate and amino functional groups .

Q. What purification strategies are recommended for this compound?

Methodological Answer:

  • Recrystallization: Use absolute ethanol to obtain irregular colorless crystals after initial precipitation .
  • Column chromatography: Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for intermediates to remove unreacted starting materials .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

Methodological Answer:

  • Purity validation: Confirm compound purity via HPLC and mass spectrometry to rule out impurities influencing bioactivity .
  • Standardized assays: Use in vitro models (e.g., DNA adduct formation assays for carcinogenicity screening) under controlled conditions to minimize variability .
  • Structural analogs: Compare activity with derivatives (e.g., 4-aminobiphenyl analogs) to identify substituent-specific effects .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Systematic substitution: Synthesize derivatives with variations at the 4-methoxyphenylamino and 8-methyl positions to assess electronic and steric effects .
  • In silico modeling: Perform molecular docking to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes) before in vitro validation .

Q. How can environmental fate and ecological risks of this compound be assessed?

Methodological Answer:

  • Abiotic transformations: Study hydrolysis and photodegradation under simulated environmental conditions (pH, UV exposure) .
  • Biotic degradation: Use microbial consortia or enzyme extracts to evaluate metabolic pathways and persistence .
  • Toxicity screening: Apply tiered testing (e.g., Daphnia magna acute toxicity, algal growth inhibition) to estimate ecological risks .

Q. What statistical methods are suitable for analyzing biological activity data?

Methodological Answer:

  • Randomized block design: Assign treatments in split-plot arrangements to account for variables like time or dose-response gradients .
  • Multivariate analysis: Use ANOVA to identify significant factors (e.g., substituent groups, concentration) influencing bioactivity .

Q. What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • DNA adduct profiling: Use LC-MS/MS to detect covalent adducts formed with guanine residues, as seen in heterocyclic aromatic amines (HAAs) .
  • Enzyme inhibition assays: Test competitive/non-competitive inhibition of targets (e.g., topoisomerases) using fluorogenic substrates .

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